Fmoc-alpha-methyl-l-4-bromophenylalanine
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Overview
Description
Fmoc-alpha-methyl-l-4-bromophenylalanine is a complex organic compound that features a bromophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a methylpropanoic acid backbone. This compound is primarily used in peptide synthesis due to its stability and reactivity.
Preparation Methods
The synthesis of Fmoc-alpha-methyl-l-4-bromophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction.
Coupling Reaction: The protected amino acid is coupled with the bromophenyl group under specific conditions to form the final product.
Industrial production methods often involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and high yield .
Chemical Reactions Analysis
Fmoc-alpha-methyl-l-4-bromophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds.
Common reagents used in these reactions include bases like piperidine for deprotection and coupling agents like HBTU for peptide synthesis .
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of various peptides and proteins. Its stability and reactivity make it an ideal candidate for use in automated peptide synthesizers. Additionally, it is used in the development of pharmaceuticals and in the study of protein-protein interactions .
Mechanism of Action
The mechanism of action of Fmoc-alpha-methyl-l-4-bromophenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is formed, the Fmoc group is removed to expose the amino group, allowing for further reactions or modifications .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids, such as:
Fmoc-phenylalanine: Similar in structure but lacks the bromophenyl group.
Fmoc-tyrosine: Contains a hydroxyl group instead of a bromophenyl group.
Fmoc-tryptophan: Features an indole group instead of a bromophenyl group.
The uniqueness of Fmoc-alpha-methyl-l-4-bromophenylalanine lies in its bromophenyl group, which can participate in specific substitution reactions, making it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVZPFIZDGCWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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